3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one
Description
3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one is a synthetic steroidal compound It is characterized by the presence of an ethylenedioxy group and an epoxide ring within its structure
Properties
CAS No. |
39931-88-9 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1'S,5'S,9'S,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one |
InChI |
InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18-,20-/m0/s1 |
InChI Key |
BAMMJXIMVWLRCU-BBTQSVATSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@]3(O4)CCC6(C5)OCCO6 |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one typically involves multiple steps. One common method starts with the ketalization of a steroidal precursor using ethylene glycol and an acid catalyst to form the ethylenedioxy group. This is followed by epoxidation using reagents such as peracids or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.
Mechanism of Action
The mechanism of action of 3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. The epoxide ring can also react with nucleophiles in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3,3-(Ethylenedioxy)-5alpha-pregnane-11,20-dione: This compound shares the ethylenedioxy group but differs in its steroidal backbone and functional groups.
3,3-(Ethylenedioxy)-5beta-androstan-11-one: Another similar compound with a different arrangement of functional groups and steroidal structure.
Uniqueness
3,3-(Ethylenedioxy)-5beta,10beta-epoxyestra-9(11)-en-17-one is unique due to its specific combination of the ethylenedioxy group and the epoxide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
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